molecular formula C17H8F2N2O B2940754 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-55-0

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No. B2940754
CAS RN: 166760-55-0
M. Wt: 294.261
InChI Key: VKCMZHTZEXHSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (DFPIP) is a heterocyclic compound with a wide range of uses and applications. It is a versatile compound used in a variety of scientific research applications, such as drug discovery and development, biochemistry and molecular biology, and organic synthesis. DFPIP is a highly stable and easily synthesized compound, making it an attractive option for researchers.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

The core structure of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one shares similarities with pyridazinone derivatives, which are known for their diverse pharmacological activities . These activities include:

Chemical Synthesis and Drug Design

The compound’s ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry. It can be used to synthesize a wide range of biologically active molecules, potentially leading to the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one acts as a selective and potent COX-2 inhibitor . By inhibiting COX-2, it blocks the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 by 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, including prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators.

Result of Action

The result of the action of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a reduction in inflammation and pain . By inhibiting the production of pro-inflammatory prostaglandins through the inhibition of COX-2, it reduces the inflammatory response and associated pain.

properties

IUPAC Name

3-(3,4-difluorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F2N2O/c18-13-6-5-9(7-14(13)19)15-8-12-16(21-20-15)10-3-1-2-4-11(10)17(12)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCMZHTZEXHSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.